molecular formula C22H29N5O2 B5560683 4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5560683
M. Wt: 395.5 g/mol
InChI Key: WVBPYUGUGQQWMB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information about the chemical reactions involving “4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” is not available from the search results .

Scientific Research Applications

Piperazinyl-Glutamate-Pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, including compounds like 4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, are found to be highly potent P2Y12 antagonists. These compounds have been shown to have exceptional potency in inhibiting platelet aggregation. Through modifications at the 4-position of the piperidine ring, pharmacokinetic and physicochemical properties have been fine-tuned, resulting in compounds with good human PRP potency, selectivity, clearance, and oral bioavailability (Parlow et al., 2009).

Synthesis and Pharmacological Properties

A series of 4-piperazinopyrimidines have been synthesized and evaluated for various pharmacological properties. These compounds, including the one , were found to exhibit profiles that include antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Platelet-Activating Factor Antagonists

In the realm of designing potent, orally active platelet-activating factor (PAF) antagonists, compounds like 4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have been explored. These compounds demonstrated very high in vitro and in vivo potency, offering potential therapeutic applications in conditions where PAF activity modulation is beneficial (Carceller et al., 1996).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies. Unfortunately, such information for “4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” is not available from the search results .

Safety and Hazards

Information about the safety and hazards associated with “4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” is not available from the search results .

properties

IUPAC Name

2-phenoxy-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)21(28)26-16-14-25(15-17-26)20-10-11-23-22(24-20)27-12-6-3-7-13-27/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBPYUGUGQQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

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